Product packaging for STEARAMIDOPROPYL DIMETHYLAMINE LACTATE(Cat. No.:CAS No. 133681-90-0)

STEARAMIDOPROPYL DIMETHYLAMINE LACTATE

Cat. No.: B594603
CAS No.: 133681-90-0
M. Wt: 458.728
InChI Key: QJJDDDDPPPVJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearamidopropyl Dimethylamine Lactate (CAS 55819-53-9) is a cationic surfactant presented as the lactic acid salt of stearamidopropyl dimethylamine . This compound is scientifically valued for its role as an antistatic agent and hair conditioning agent in cosmetic research, particularly in the formulation of hair care products such as conditioners, hair masks, and shampoos . Its mechanism of action is dualistic: the positively charged amine head group electrostatically binds to negatively charged surfaces like hair keratin, while the long fatty acid chain (stearic acid) provides a smooth, lubricating film . This action improves hair manageability by reducing static electricity and making detangling easier, which also minimizes breakage . Researchers appreciate its high mildness and good skin affinity, making it a candidate for studies on sensitive skin . Furthermore, its excellent compatibility with anionic surfactants allows for the development of clear, conditioning shampoo formulations without compromising stability, providing a significant advantage in cleansing product research . Beyond hair care, its properties as an emulsifier and viscosity builder are also relevant for investigations into skin creams, lotions, and fabric softeners . The compound is readily biodegradable, which adds an environmental safety dimension to its research profile . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

133681-90-0

Molecular Formula

C26H54N2O4

Molecular Weight

458.728

IUPAC Name

N-methylmethanamine;1-(octadecanoylamino)propyl 2-hydroxypropanoate

InChI

InChI=1S/C24H47NO4.C2H7N/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(27)25-23(5-2)29-24(28)21(3)26;1-3-2/h21,23,26H,4-20H2,1-3H3,(H,25,27);3H,1-2H3

InChI Key

QJJDDDDPPPVJHK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC)OC(=O)C(C)O.CNC

Synonyms

STEARAMIDOPROPYL DIMETHYLAMINE LACTATE

Origin of Product

United States

Molecular and Supramolecular Aspects of Stearamidopropyl Dimethylamine Lactate

Advanced Spectroscopic Characterization of STEARAMIDOPROPYL DIMETHYLAMINE (B145610) LACTATE (B86563)

The precise elucidation of the molecular structure and purity of stearamidopropyl dimethylamine lactate is accomplished through a combination of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Studies on Solution Conformation

While specific NMR data for this compound is not extensively available in public literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted based on its molecular structure.

¹H NMR: The ¹H NMR spectrum would exhibit characteristic signals corresponding to the different proton environments within the molecule. The long alkyl chain of the stearoyl group would show a prominent multiplet in the upfield region (around 1.2-1.6 ppm). The methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atoms would appear as distinct multiplets at lower fields. The methyl protons on the dimethylamino group would likely present as a singlet. The protons of the lactate counter-ion would also have characteristic shifts.

¹³C NMR: The ¹³C NMR spectrum would provide detailed information about the carbon skeleton. The carbonyl carbon of the amide group would resonate at a characteristic downfield position (around 170-180 ppm). The various methylene carbons of the stearoyl chain and the propyl linker would appear in the aliphatic region of the spectrum. The methyl carbons of the dimethylamino group and the carbons of the lactate anion would also be identifiable.

Studies on analogous cationic surfactants have shown that NMR techniques, particularly 2D NMR experiments like NOESY, can provide valuable information about the solution conformation and intermolecular interactions, especially in micellar aggregates. ekb.eg

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm)
Terminal CH₃ (Stearoyl)~0.88 (t)
-(CH₂)₁₅- (Stearoyl)~1.25 (m)
-CH₂-C=O~2.20 (t)
-NH-CH₂-~3.30 (q)
-CH₂-CH₂-N-~1.80 (quint)
-N(CH₃)₂~2.80 (s)
Lactate CH₃~1.40 (d)
Lactate CH-OH~4.10 (q)

Note: These are predicted values and may vary based on solvent and experimental conditions. t=triplet, m=multiplet, q=quartet, s=singlet, d=doublet.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of this compound would be dominated by strong absorption bands characteristic of the amide and carboxylate groups. A prominent band around 1640 cm⁻¹ would be assigned to the C=O stretching vibration of the amide group (Amide I band). The N-H bending vibration (Amide II band) would appear around 1550 cm⁻¹. The spectrum would also show strong C-H stretching vibrations from the alkyl chain around 2850-2950 cm⁻¹. The presence of the lactate salt would be confirmed by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H stretching and bending modes of the long alkyl chain would give rise to strong signals. The amide bands would also be observable, although their intensities might differ from the FTIR spectrum.

Interactive Data Table: Key Vibrational Bands for this compound

Vibrational Mode FTIR (cm⁻¹) Raman (cm⁻¹)
C-H Stretch (Alkyl)2850 - 29502850 - 2950
C=O Stretch (Amide I)~1640~1640
N-H Bend (Amide II)~1550~1550
Carboxylate (asymmetric)~1580~1580
Carboxylate (symmetric)~1400~1400

Note: These are typical frequency ranges and can be influenced by intermolecular interactions and sample state.

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the structure of this compound. Electrospray ionization (ESI) is a suitable technique for analyzing such cationic surfactants. The ESI-MS spectrum would show a prominent peak corresponding to the molecular ion of the stearamidopropyl dimethylamine cation [M]⁺. The lactate anion would not be directly observed in the positive ion mode. High-resolution mass spectrometry would allow for the determination of the elemental composition, further confirming the identity of the compound. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the cleavage of the amide bond or fragmentation of the propyl linker, providing further structural confirmation.

Self-Assembly Behavior and Phase Transitions

As a surfactant, this compound exhibits complex self-assembly behavior in solution, leading to the formation of various supramolecular structures.

Micellar Aggregation and Critical Micelle Concentration (CMC) Determination

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic stearoyl tails and water. The CMC is a key parameter that indicates the efficiency of a surfactant. For cationic surfactants like this compound, the CMC is influenced by factors such as temperature, pH, and the presence of electrolytes. While specific experimental CMC values for this compound are not readily found in the literature, it is expected to have a low CMC due to its long C18 alkyl chain. The CMC of a related compound, stearamidopropyl dimethylamine, has been studied in the context of corrosion inhibition. ekb.eg

The determination of the CMC can be carried out using various techniques, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy.

Formation of Lyotropic Liquid Crystalline Phases

At concentrations significantly above the CMC, surfactants can form more ordered structures known as lyotropic liquid crystalline phases. nih.govwikipedia.org The type of phase formed depends on the surfactant concentration, temperature, and the presence of other components like oils or salts. Common lyotropic phases include:

Hexagonal Phase (H₁): Cylindrical micelles packed in a hexagonal array.

Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water. wikipedia.org

Cubic Phases (I₁, V₁): More complex, bicontinuous structures.

The formation of these viscous, structured phases is crucial for the performance of this compound in cosmetic formulations, where it contributes to the texture and stability of emulsions and conditioners. The specific phase behavior of this compound would require detailed investigation using techniques such as small-angle X-ray scattering (SAXS) and polarized light microscopy. Studies on other amidoamine surfactants have demonstrated their ability to form such ordered structures.

Influence of Solvent Polarity and Ionic Strength on Supramolecular Structures

The self-assembly of surfactants like this compound into supramolecular structures, most notably micelles, is a cooperative process governed by a delicate balance of forces. core.ac.uk The characteristics of the solvent and the concentration of electrolytes are critical factors that can significantly alter this balance and, consequently, the resulting structures.

Solvent Polarity: The formation of micelles is primarily driven by the hydrophobic effect—the energetic favorability of removing the hydrophobic tails from a polar solvent like water. When the polarity of the solvent is altered, for instance by adding a co-solvent like ethylene (B1197577) glycol or dioxane, the stability of the micelles is affected. core.ac.uk

Decreased Polarity: In mixed solvents that are less polar than pure water, the solvent becomes more "hospitable" to the hydrophobic tail of the surfactant. This change diminishes the hydrophobic effect, which is the main driving force for micellization. Consequently, the critical micelle concentration (CMC)—the concentration at which micelles begin to form—tends to increase. For example, studies on the cationic surfactant Cetyltrimethylammonium Bromide (CTAB) in dioxane-water mixtures show that the CMC initially increases as the concentration of the less polar dioxane rises. core.ac.uk

Solvent-Headgroup Interactions: Solvent molecules can also interact directly with the surfactant's polar headgroup. These interactions can influence the solvation of the headgroup and the electrostatic repulsions between them, thereby affecting aggregate shape and size. acs.org The presence of water in certain non-aqueous solvents has been shown to promote the aggregation of cationic surfactants at lower concentrations. acs.org

Ionic Strength: The addition of an electrolyte (a salt) to a solution of an ionic surfactant has a pronounced effect on its aggregation behavior. For this compound, which is a cationic surfactant, adding a salt introduces additional ions into the solution.

Screening of Repulsions: The positively charged headgroups of the surfactant molecules repel each other, which opposes the formation of micelles. The added salt provides counterions (anions) that can screen these electrostatic repulsions. This shielding effect reduces the opposition to aggregation, making it easier for micelles to form.

Lowering of CMC: As a result of the reduced repulsion, the concentration of surfactant required to form micelles is lowered. Therefore, an increase in ionic strength typically leads to a significant decrease in the Critical Micelle Concentration (CMC) of ionic surfactants. nih.govresearchgate.net This relationship is often described by the Corrin-Harkins equation, which shows a linear relationship between the logarithm of the CMC and the logarithm of the total counterion concentration. researchgate.net The addition of an inert electrolyte can suppress surface tension peaks and lower the CMC. manchester.ac.uk

The following table illustrates the general effect of increasing solvent non-polarity and ionic strength on the CMC of cationic surfactants, a principle that applies to this compound.

Parameter ChangeEffect on Solvent EnvironmentImpact on Driving ForcesResulting Change in CMC
Increase in Non-Polar Co-Solvent Reduces overall solvent polarityWeakens hydrophobic effectIncrease
Increase in Ionic Strength (Salt) Increases concentration of counterionsScreens electrostatic repulsion between headgroupsDecrease

Computational Chemistry and Molecular Modeling of this compound

Computational methods provide powerful tools for understanding the behavior of molecules like this compound at an atomistic level, offering insights that complement experimental findings. nih.gov

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density and electrostatic potential, which are fundamental to its function as a surfactant.

Charge Distribution: DFT can precisely calculate the partial charges on each atom. In this compound, this would reveal the charge localization on the protonated dimethylamine headgroup and the lactate counterion. It would also detail the charge distribution across the amide linkage. This information is crucial for understanding how the headgroup interacts with water molecules, counterions, and negatively charged surfaces like hair keratin (B1170402).

Reactivity and Interaction Sites: By mapping the molecular electrostatic potential, DFT can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The negatively charged oxygen atoms of the lactate and the carbonyl group of the amide would be identified as sites for hydrogen bonding, while the positively charged nitrogen center is the primary site for electrostatic attraction. Theoretical calculations using DFT have been successfully employed to understand the chemistry of molecules with similar functional groups, such as ethyl lactate and various carboxylic acids. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations of Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations are exceptionally well-suited for studying the dynamic behavior of surfactants at interfaces, such as the air-water or oil-water interface. researchgate.netresearchgate.net

For this compound, an MD simulation would typically involve placing a number of surfactant molecules in a simulation box containing water and another phase (e.g., air or an oil-like solvent). The simulation would then calculate the trajectory of each atom based on a defined force field.

Adsorption and Orientation: MD simulations can show how individual surfactant molecules migrate to the interface and orient themselves. The hydrophobic stearyl tail will preferentially extend into the non-aqueous or air phase, while the charged headgroup remains in the water phase, interacting with water molecules and the lactate counterions. nih.govtandfonline.com

Interfacial Film Structure: At higher concentrations, the simulations can model the formation of a surfactant monolayer at the interface. Key properties such as the surface coverage, the thickness of the interfacial layer, and the tilt angle of the surfactant tails with respect to the interface can be calculated. researchgate.nettandfonline.com Studies on mixed anionic/cationic surfactant systems show they can form denser interfacial layers than single surfactants. tandfonline.com

Interactions with Counterions and Water: MD provides a detailed picture of the headgroup's hydration shell and the positioning of lactate counterions near the charged nitrogen center. nih.gov It can reveal the extent of counterion binding to the micellar or interfacial surface, which is a key factor in stabilizing the aggregated structure. acs.org These simulations have become a powerful tool for investigating the electrical double layers that form at charged interfaces. nih.govrsc.org

The table below summarizes the types of insights that can be gained from MD simulations of a surfactant like this compound at an interface.

MD Simulation OutputDescriptionRelevance to Surfactant Function
Density Profiles Shows the concentration of different parts of the molecule (tail, headgroup) and solvent as a function of distance from the interface.Defines the structure and thickness of the interfacial film.
Order Parameters Quantifies the average orientation and alignment of the surfactant tails.Indicates the packing density and order within the monolayer.
Radial Distribution Functions (RDF) Describes the probability of finding one atom at a certain distance from another (e.g., water around the headgroup).Details the hydration of the headgroup and binding of counterions. nih.gov
Mean Square Displacement (MSD) Measures the average distance a molecule travels over time.Determines the diffusion rate of the surfactant at the interface and in bulk solution.

Conformational Analysis and Energy Landscapes

The long, flexible stearyl chain and the propyl-amine linker of this compound allow the molecule to adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Torsional Angles: The molecule's conformation is defined by the rotation around its single bonds (dihedral or torsional angles). The stearyl chain, for instance, can exist in a fully extended, low-energy all-trans state or adopt more compact shapes through rotation around its C-C bonds to form gauche conformations.

Potential Energy Landscape (PEL): The relationship between the molecule's conformation and its potential energy is described by a potential energy landscape (PEL). chemrxiv.org This is a high-dimensional surface with valleys corresponding to stable or metastable conformational states and peaks corresponding to high-energy transition states. nih.govnorthwestern.edu For amphiphiles, the topology of this landscape is dictated not only by internal interactions but also by how different conformations are influenced by solvent interactions. chemrxiv.orgchemrxiv.org

Influence of Environment: The relative energies of different conformations can change depending on the environment. In water, conformations that minimize the exposure of the hydrophobic tail are favored. At an interface, an extended conformation that aligns the tail away from the water is preferred. Computational techniques like molecular mechanics or quantum chemistry can be used to calculate the energy of thousands of possible conformations to map out the energy landscape. This understanding is crucial because the ability of surfactant molecules to pack efficiently into micelles or monolayers depends on their accessible conformations. chemrxiv.org

Chemical Synthesis and Derivatization Strategies for Stearamidopropyl Dimethylamine Lactate

Optimized Synthetic Pathways for STEARAMIDOPROPYL DIMETHYLAMINE (B145610) LACTATE (B86563)

The production of Stearamidopropyl Dimethylamine Lactate is primarily achieved through a two-stage process: the amidation of a fatty acid followed by a neutralization step. gdsoyoung.com

The foundational step in creating this compound is the synthesis of its precursor, Stearamidopropyl Dimethylamine. This is accomplished through an amidation reaction where stearic acid is reacted with 3-dimethylaminopropylamine (B130723) (DMAPA). specialchem.com This process typically involves mixing the reactants in a chemical reactor and heating the mixture to drive the formation of the amide bond, with water generated as a byproduct. google.com

The reaction kinetics can be controlled by temperature and pressure. For instance, a known method involves heating stearic acid and dimethylaminopropylamine under pressure at temperatures between 140°C and 150°C for approximately three hours. google.com The temperature is then elevated to between 165°C and 170°C for another hour to complete the reaction. google.com To ensure the reaction proceeds efficiently, an excess of the more volatile amine reactant (DMAPA) is often used, which can be later removed from the reaction mixture through vacuum stripping and recycled. google.com

Following the amidation and purification of the resulting Stearamidopropyl Dimethylamine, the final product is obtained through neutralization. this compound is the salt formed from the reaction of Stearamidopropyl Dimethylamine with lactic acid. gdsoyoung.comewg.org This acid-base reaction protonates the tertiary amine group of the amidoamine, creating the cationic nature of the final compound.

While the amidation reaction between stearic acid and DMAPA can proceed without a catalyst, certain additives can be used to influence the reaction and its outcome. google.com To achieve a product with a lighter color, a substance like hypophosphorus acid may be optionally included during the reaction to act as a bleaching agent. google.com Although not a catalyst for the amidation itself, it improves the aesthetic quality of the intermediate. For the synthesis of precursors like dimethylamine from methanol (B129727) and ammonia, various catalysts such as silica-alumina or specific zeolites (e.g., ZK-5) are employed industrially to enhance selectivity and yield. google.com

Optimizing the reaction yield is a key consideration. High yields are achievable, though they may necessitate the use of advanced separation equipment. google.com A common strategy to maximize yield is to use a significant excess of the amine reactant, often around 25-35%, to drive the equilibrium towards product formation. google.com This excess amine is then recovered and recycled. google.com Conducting the reaction under elevated pressure, for example up to 125 psi, is another method used to control the process. google.com Subsequent purification of the crude Stearamidopropyl Dimethylamine intermediate via methods like filtration and distillation is essential to remove impurities and achieve a high-quality product for the final neutralization step.

Table 1: Exemplary Reaction Conditions for Stearamidopropyl Dimethylamine Synthesis

Parameter Value / Description Source
Reactants Stearic Acid, Dimethylaminopropylamine (DMAPA) google.com
Temperature Profile 140°C - 150°C for 3 hours, then 165°C - 170°C for 1 hour google.com
Pressure Can be run at atmospheric or elevated pressures (up to ~125 psi) google.com
Catalyst The reaction can be run without a catalyst. google.com
Additives Hypophosphorus acid may be used as a color-improving agent. google.com
Yield Strategy Use of excess amine (DMAPA), which is then stripped by vacuum. google.com

Several aspects of the synthesis of this compound align with the principles of green chemistry. The compound is recognized as being readily biodegradable, positioning it as an alternative to less environmentally compatible substances like silicones. specialchem.com

The synthesis often utilizes renewable resources as starting materials. Stearic acid, the fatty acid backbone of the molecule, is commonly derived from refined vegetable oils. specialchem.com The use of plant-based feedstocks reduces the reliance on fossil fuels. Furthermore, green chemistry principles can be applied to the production of the neutralizing agent, lactic acid. Research into environmentally friendly methods has demonstrated the use of L-lactate oxidase in biosensors for lactate detection, employing techniques like ambient electrospray deposition for enzyme immobilization, which avoids hazardous chemicals. diva-portal.org

Synthesis of Analogs and Structurally Modified Derivatives

The fundamental synthesis process for amidoamines is highly adaptable, allowing for the creation of a wide array of analogs and derivatives by modifying the starting materials.

The identity of the fatty acid used in the initial amidation step dictates the length and saturation of the hydrophobic alkyl tail of the resulting molecule. The synthesis is not limited to stearic acid (a C18 saturated fatty acid). A variety of other carboxylic acids can be substituted to produce a family of related amidoamines. google.com This flexibility allows for the fine-tuning of the physical and functional properties of the final product. For example, using oleic acid would introduce an unsaturated bond into the alkyl chain, while using lauric or behenic acid would result in shorter or longer chains, respectively. google.com The Cosmetic Ingredient Review (CIR) has evaluated a broad group of 24 different fatty acid amidopropyl dimethylamines, underscoring the common practice of synthesizing such analogs. nih.gov

Table 2: Examples of Carboxylic Acid Precursors for Amidoamine Analog Synthesis

Carboxylic Acid Carbon Chain Saturation Source
Decanoic Acid C10 Saturated google.com
Lauric Acid C12 Saturated google.com
Myristic Acid C14 Saturated google.com
Palmitic Acid C16 Saturated google.com
Stearic Acid C18 Saturated google.com
Oleic Acid C18 Unsaturated google.com
Behenic Acid C22 Saturated google.com
Coconut Acid Mixture Saturated google.com
Tallow Acid Mixture Saturated google.com

The hydrophilic head group of the molecule can also be chemically modified. One approach is to vary the amine used in the amidation reaction. The process is compatible with various primary or secondary amines that have a boiling point below approximately 200°C. google.com

Impact of Structural Modifications on Supramolecular Properties

The self-assembly of amphiphiles is a cornerstone of their functionality, enabling the formation of diverse structures based on molecular design, concentration, temperature, and solvent conditions. nih.gov Generally, these molecules consist of a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. nih.gov In aqueous environments, they arrange themselves to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of aggregates. The nature of these aggregates is highly dependent on the surfactant's molecular structure.

Influence of the Hydrophobic Alkyl Chain

The length and branching of the fatty acid alkyl chain in amidoamine-based surfactants are critical determinants of their supramolecular behavior. A longer alkyl chain generally increases the hydrophobicity of the molecule, which in turn influences its self-assembly and the properties of the resulting aggregates.

Research on amidoamine oxide surfactants, which share structural similarities with stearamidopropyl dimethylamine, has shown that increasing the length of the methylene (B1212753) chain in the hydrophobic part leads to an increase in the gelation temperature (Tgel) of their aqueous solutions. nih.govresearchgate.net This is attributed to stronger hydrophobic interactions between the surfactant molecules. The structure of the aggregates, whether ribbon-like or rod-like, can also be controlled by modifying the length of the methylene chains within the molecule, which in turn affects the viscoelasticity of the hydrogels formed. nih.govresearchgate.net For instance, hydrogels composed of rod-like aggregates have been observed to exhibit significantly higher viscoelasticity than those formed from ribbon-like aggregates. nih.gov

Similarly, studies on other cationic surfactants have demonstrated that the length of the alkyl chain has a remarkable effect on their catalytic efficiency in chemical reactions, with longer chains generally leading to increased catalysis within micelles. nih.gov The synergistic effect on the surface activity of complexes between polysoaps and cationic surfactants also increases with a longer alkyl side chain. rsc.org

Table 1: Effect of Alkyl Chain Length on Supramolecular Properties of Amidoamine-Type Surfactants (Based on Analogous Systems)

Structural ModificationObserved Impact on Supramolecular PropertiesRationaleSupporting Evidence
Increased Alkyl Chain Length - Higher gelation temperature (Tgel)- Altered aggregate morphology (e.g., from ribbon-like to rod-like)- Increased viscoelasticity of hydrogels- Enhanced surface activity in complexes- Stronger hydrophobic interactions between molecules- Changes in molecular packing and curvature of aggregatesStudies on amidoamine oxide surfactants and other cationic surfactants. nih.govresearchgate.netrsc.org
Branched Alkyl Chains - Can influence critical gelator concentration, thermal stability, and gel strength- Steric hindrance affecting molecular packingResearch on mono-N-alkylated primary oxalamides. nih.gov

This table is based on data from studies on structurally related amidoamine and cationic surfactants, as direct data for this compound is not extensively available.

Role of the Amidoamine Head Group and Linkages

The amidoamine portion of this compound, containing both an amide linkage and a tertiary amine, plays a crucial role in its supramolecular assembly through hydrogen bonding and electrostatic interactions.

The amide group is capable of forming strong intermolecular hydrogen bonds, which can significantly influence the stability and morphology of the resulting aggregates. mdpi.comnih.gov Studies on the supramolecular polymerization of organoplatinum(II) complexes, where amide linkages were incorporated, have shown that the strength of these hydrogen bonds can be modulated by structural variations in the amide linkage. mdpi.comnih.gov Stronger intermolecular hydrogen bonding leads to higher thermal stability and enhanced gelation capability of the supramolecular polymers. nih.gov

Furthermore, the tertiary amine in Stearamidopropyl Dimethylamine is protonated in acidic to neutral conditions, forming a cationic head group. The structure of this head group is a key factor in determining the surfactant's interaction with other molecules and surfaces. Research on various cationic surfactants has shown that modifications to the head group, such as changing the number of nitrogen atoms or the nature of the substituents on the nitrogen, can alter the viscosity and viscoelastic properties of the surfactant solution. locandaelroque.com For example, a head group with two nitrogen atoms was found to result in higher viscosity compared to those with a single nitrogen atom. locandaelroque.com

Impact of the Counter-ion

In this compound, the lactate ion serves as the counter-ion to the protonated dimethylamine head group. The nature of the counter-ion in ionic surfactants can have a significant impact on their supramolecular properties, including their aggregation number and their adsorption at interfaces. rsc.orgnih.gov

The counter-ion's size and hydration shell can influence the packing of the surfactant molecules in a micelle. nih.gov It has been proposed that for some ionic surfactants, the size of the hydrated counter-ion is a determining factor for the surface excess concentration at an interface. nih.gov The competitive adsorption of different counter-ions at the air/solution interface can be influenced by the structure of the surfactant's head group. nih.gov

Table 2: Influence of Head Group and Counter-ion on Supramolecular Properties of Cationic Surfactants (Based on Analogous Systems)

Structural ModificationObserved Impact on Supramolecular PropertiesRationaleSupporting Evidence
Amide Linkage Variation - Altered thermal stability and gelation capability- Changes in intermolecular hydrogen bonding strengthResearch on organoplatinum(II) supramolecular polymers. mdpi.comnih.gov
Head Group Structure - Modified viscosity and viscoelasticity of solutions- Influence on intermolecular interactions and packingStudies on alkyl amine surfactants. locandaelroque.com
Counter-ion Type - Affects aggregation number and surface adsorption- Can disrupt micellar structures- Differences in ion size, hydration, and specific ion-headgroup interactionsInvestigations on various cationic surfactant systems. nih.govnih.govresearchgate.net

This table is based on data from studies on structurally related amidoamine and cationic surfactants, as direct data for this compound is not extensively available.

Interfacial and Colloidal Science of Stearamidopropyl Dimethylamine Lactate

Adsorption Mechanisms at Solid-Liquid Interfaces

The adsorption of Stearamidopropyl Dimethylamine (B145610) Lactate (B86563) onto surfaces, such as hair keratin (B1170402), is a complex process driven by a combination of forces that dictate its performance as a conditioning agent.

Adsorption Isotherms and Surface Coverage Studies

log(x/m) = log(k) + (1/n)log(Ce)

where:

x/m is the amount of surfactant adsorbed per unit mass of the adsorbent.

Ce is the equilibrium concentration of the surfactant in the solution.

k and n are Freundlich constants related to the adsorption capacity and intensity, respectively.

The fit to the Freundlich model suggests that the adsorption of such cationic surfactants onto the heterogeneous surface of hair is not limited to a monolayer and involves different modes of interaction. researchgate.netnih.govspm.com.cn The surface coverage, which refers to the fraction of the surface occupied by the adsorbed molecules, increases with the concentration of the surfactant in the solution. Initially, at low concentrations, individual molecules adsorb. As the concentration increases, these molecules can form aggregates on the surface, leading to higher surface coverage and potentially the formation of a bilayer. researchgate.netnih.gov

Table 1: Freundlich Adsorption Isotherm Parameters for a Cationic Surfactant (Dimethylpabamidopropyl Laurdimonium Tosylate) on Human Hair

ParameterValue at 40°CValue at 50°C
Freundlich Constant (k) 1.251.48
Freundlich Constant (n) 2.102.35
Correlation Coefficient (R²) 0.9920.995

Data adapted from a study on a similar cationic surfactant and is for illustrative purposes. spm.com.cn

Role of Electrostatic and Hydrophobic Interactions

The adsorption of Stearamidopropyl Dimethylamine Lactate onto surfaces like hair is primarily governed by a combination of electrostatic and hydrophobic interactions. researchgate.netresearchgate.net

Electrostatic Interactions: Hair and skin surfaces typically carry a net negative charge at the pH of cosmetic formulations. researchgate.net Stearamidopropyl Dimethylamine, when protonated in an acidic medium to form the lactate salt, possesses a positive charge on its dimethylamino head group. sophixnatural.comci.guide This leads to a strong electrostatic attraction between the cationic surfactant and the negatively charged surface, anchoring the molecule to the substrate. researchgate.netincibeauty.com This initial electrostatic interaction is crucial for the substantivity of the conditioning agent, allowing it to adhere to the hair and resist being easily rinsed away. researchgate.net

Hydrophobic Interactions: The "stearamidopropyl" portion of the molecule consists of a long C18 alkyl chain derived from stearic acid, which is hydrophobic. Once the cationic head groups have adsorbed to the surface, these hydrophobic tails can interact with each other and with any hydrophobic regions on the surface. researchgate.net This interaction is a significant driving force for the formation of a conditioning film on the hair. The hydrophobic tails orient themselves away from the aqueous phase, creating a smooth, lubricating layer that reduces friction between hair fibers and imparts a soft feel. researchgate.netessentialsbycatalina.com These hydrophobic interactions also contribute to the formation of surfactant aggregates and bilayers on the surface at higher concentrations. researchgate.netnih.gov

Atomic Force Microscopy (AFM) for Surface Morphology Studies

Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface topography of materials at the nanoscale, making it well-suited for studying the effects of conditioning agents on hair. researchgate.net While specific AFM studies on this compound are not widely published, research on hair treated with other cationic surfactants has demonstrated the utility of this method. researchgate.netresearchgate.net

AFM can be used to:

Image the cuticle structure: Provide high-resolution images of the hair cuticle scales before and after treatment. nih.gov

Assess surface roughness: Quantify the smoothing effect of the conditioning agent by measuring changes in the surface roughness of the hair.

Measure friction: Lateral force microscopy (LFM), a mode of AFM, can measure the frictional forces on the hair surface, providing a quantitative measure of lubrication. researchgate.net

Characterize the adsorbed film: In some cases, AFM can be used to measure the thickness of the adsorbed surfactant film. nih.gov

Studies using AFM have shown that cationic surfactants can deposit on the hair surface, forming a thin film that smooths the cuticle edges and reduces the coefficient of friction, which correlates with the sensation of improved combability and softness. researchgate.netresearchgate.net

Emulsion and Microemulsion Stabilization Mechanisms

This compound also functions as an emulsifier, facilitating the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. sophixnatural.comincibeauty.com

Interfacial Tension Reduction and Marangoni Effects

Interfacial Tension Reduction: Like all surfactants, this compound has an amphiphilic structure with a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. sophixnatural.com This allows it to position itself at the oil-water interface, reducing the interfacial tension (IFT) between the two phases. incibeauty.comnih.gov By lowering the IFT, the energy required to create new droplets during emulsification is reduced, promoting the formation of a fine and dispersed emulsion. nih.govbiorxiv.org The cationic head group orients towards the aqueous phase, while the long hydrophobic tail extends into the oil phase.

Marangoni Effects: The Marangoni effect, or Marangoni-Gibbs effect, contributes to emulsion stability by counteracting the thinning of the liquid film between two approaching droplets. If the film between two droplets begins to thin, the surface area of that region increases, leading to a localized decrease in the surfactant concentration at the interface. This creates a gradient in interfacial tension, with the thinned area having a higher IFT than the surrounding regions. This gradient induces a flow of the interfacial layer from areas of low IFT to areas of high IFT, which pulls bulk liquid with it, thus healing the thinned spot and preventing coalescence. While not specifically documented for this compound, this is a general mechanism by which surfactants contribute to the kinetic stability of emulsions.

Stability of Oil-in-Water and Water-in-Oil Emulsions

This compound can be used to stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions, although its cationic nature and solubility characteristics typically favor its use in O/W systems found in many cosmetic creams and lotions. researchgate.netromanpub.com

Oil-in-Water (O/W) Emulsions: In an O/W emulsion, oil droplets are dispersed in a continuous aqueous phase. This compound stabilizes these systems by forming a protective film around the oil droplets. scitechnol.com The positively charged head groups are oriented towards the water phase, creating an electrostatic repulsion between the droplets. This positive charge on the surface of the oil droplets prevents them from getting close enough to coalesce. This electrostatic stabilization is a key mechanism for the long-term stability of O/W emulsions containing cationic surfactants. researchgate.net The viscosity of the continuous phase can also be increased by the surfactant, which further slows down droplet movement and enhances stability. ci.guideyoutube.com

Water-in-Oil (W/O) Emulsions: In a W/O emulsion, water droplets are dispersed in a continuous oil phase. The stabilization of W/O emulsions by ionic surfactants is more complex. researchgate.netnih.govmdpi.com In this case, the hydrophobic tails of the this compound would be oriented in the continuous oil phase, while the hydrophilic heads would be at the interface with the water droplets. The primary stabilization mechanism in W/O emulsions is steric hindrance provided by the bulky surfactant molecules at the interface, which physically prevents the water droplets from coalescing. nih.gov The stability of W/O emulsions is often influenced by factors such as the concentration of the emulsifier, the water content, and the presence of other components in the formulation. researchgate.netmdpi.com

Table 2: Illustrative Stability of Emulsions with Different Surfactant Systems

Emulsion TypeSurfactant SystemObservation after 24hStability Assessment
O/W Cationic Surfactant (e.g., this compound)Homogeneous, no phase separationStable
O/W Non-ionic Surfactant BlendSlight creamingModerately Stable
W/O Lipophilic Surfactant (e.g., Span 80)Some droplet coalescenceLess Stable
W/O This compound & Co-emulsifierReduced coalescence compared to single emulsifierImproved Stability

This table is for illustrative purposes to demonstrate general principles of emulsion stability and does not represent specific experimental data for this compound.

Rheological Characterization of Emulsified Systems

This compound, a cationic surfactant at acidic pH, plays a significant role as an emulsifier and viscosity modifier in multiphase systems. aliacura.comgdsoyoung.com Its presence in an emulsion formulation directly influences the system's flow behavior and stability. In shampoos and conditioners, it has a notable viscosity-increasing effect, contributing to the final product's texture and sensory properties. aliacura.com

While specific studies detailing the complete rheological profile (e.g., shear-thinning behavior, yield stress, and viscoelastic moduli) of emulsions stabilized solely by this compound are not widely available in public literature, its function as a viscosity builder is well-documented in technical data sheets and formulation guides. specialchem.com The table below summarizes the described rheological functions.

Rheological FunctionSystemEffect
Viscosity BuilderEmulsionsIncreases overall system viscosity specialchem.com
Thickening AgentShampoosContributes to a richer product texture aliacura.comgdsoyoung.com
EmulsifierCreams, LotionsStabilizes oil-in-water mixtures aliacura.comgdsoyoung.com

Interaction with Polymeric Substrates and Biomacromolecules in Model Systems

Interactions with Polysaccharides and Proteins (e.g., keratin analogues)

As a cationic species in acidic environments, this compound exhibits a strong affinity for negatively charged surfaces, such as those of proteins like keratin, the primary component of hair. aliacura.comgdsoyoung.com Hair fibers in typical conditions (pH > 3.7) carry a net negative charge due to the presence of ionized amino acid residues. The positively charged headgroup of this compound electrostatically binds to these anionic sites on the keratin surface.

This interaction is fundamental to its role as a hair conditioning agent. The adsorption of the molecule onto the hair shaft neutralizes the negative charges, which in turn reduces the electrostatic repulsion between individual fibers, a primary cause of "flyaway" hair and static. gdsoyoung.com The lipophilic stearyl chain orients away from the hair surface, forming a thin, lubricating film that reduces friction between fibers, making hair easier to comb (both wet and dry) and imparting a smoother, softer feel. aliacura.comresearchgate.net

While direct quantitative studies on the interaction between this compound and specific polysaccharides are not extensively detailed in available literature, its cationic nature suggests a potential for interaction with anionic polysaccharides (e.g., alginates, carrageenans) through similar electrostatic mechanisms. These interactions are pivotal in the formation of more complex structures, as discussed in the following section.

Mechanisms of Polyelectrolyte Complex Formation

Polyelectrolyte complexes (PECs) are assemblies formed by the electrostatic interaction between oppositely charged polymers in solution. nih.gov this compound, as a cationic surfactant, can be considered a "poly-electrolyte" in this context and can form PECs when combined with anionic polymers.

The primary driving force for the formation of these complexes is the electrostatic attraction between the cationic ammonium (B1175870) group of the surfactant and the anionic functional groups (e.g., carboxylates, sulfates) of an anionic polymer. nih.gov This process typically involves several steps:

Primary Complex Formation: Initial electrostatic attraction brings the oppositely charged molecules together.

Structural Reorganization: The initial complexes rearrange to optimize the ionic bonds and minimize free energy.

Aggregation: Secondary aggregation of the primary complexes may occur, often driven by hydrophobic interactions, leading to the formation of larger particles that can phase-separate from the solution.

The formation and properties of these PECs are influenced by several factors, including the charge density of both components, their molecular weights, concentration, and the pH and ionic strength of the medium. mdpi.com In the context of personal care formulations, the formation of PECs between this compound and anionic polymers (such as carbomers or acrylates copolymers) can significantly impact the product's rheology, deposition characteristics, and sensory feel.

Factors Influencing PEC FormationDescription
Charge Density The number of charged sites per unit length of the polymer and surfactant. Higher densities generally lead to stronger interactions. mdpi.com
pH of the Medium Determines the ionization state of both the cationic surfactant and the anionic polymer, thereby controlling the strength of electrostatic interactions. mdpi.com
Ionic Strength The presence of salts can shield the charges on the polyelectrolytes, weakening their interaction and potentially inhibiting PEC formation. mdpi.com
Concentration The relative concentrations of the cationic and anionic species affect the size and stoichiometry of the resulting complexes. mdpi.com

Surface Deposition and Layer Formation Studies

The conditioning effect of this compound is a direct result of its deposition and the subsequent formation of a thin layer on a substrate's surface. On hair, this process neutralizes the negative surface charge and forms a hydrophobic film.

This deposition is primarily driven by the electrostatic attraction between the cationic surfactant and the anionic keratin surface. Once adsorbed, the long alkyl chains of the surfactant molecules associate with each other, forming a structured, thin film that coats the hair fiber. This layer effectively modifies the surface properties of the hair, reducing inter-fiber friction and increasing shine. aliacura.com

While specific studies employing surface analysis techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) or Atomic Force Microscopy (AFM) for this compound are not readily found, research on analogous cationic surfactants like Behenamidopropyl Dimethylamine (BAPDMA) provides valuable insights. A QCM-D study on a BAPDMA-based system demonstrated the formation of a rigid, lubricating adsorption film on a negatively charged silica (B1680970) surface (a common model for hair). researchgate.net This film was shown to be highly durable, resisting removal even after extensive rinsing with water, which is indicative of a strong surface affinity and the formation of a stable layer. researchgate.net It is highly probable that this compound behaves similarly, forming a persistent conditioning layer on hair and other anionic surfaces.

Analytical Methodologies for Stearamidopropyl Dimethylamine Lactate

Advanced Titration and Potentiometric Methods

Titration methods are robust, cost-effective, and well-established techniques for the quantitative analysis of surfactants and their functional groups. Potentiometric titrations, which use an electrode to detect the endpoint, are particularly common due to their precision and ability to be automated. metrohm.com

The tertiary amine group in the Stearamidopropyl Dimethylamine (B145610) moiety can be accurately quantified using an acid-base titration. researchgate.net Since the amine group is basic, it is titrated with a standardized acid. A non-aqueous titration is often preferred to enhance the basicity of the amine and obtain a sharper titration endpoint.

In a typical procedure, the sample is dissolved in a suitable organic solvent mixture, such as a blend of an alcohol and a non-polar solvent. google.com The solution is then titrated potentiometrically with a strong acid titrant, like perchloric acid dissolved in a non-aqueous solvent. google.com A pH electrode or a specific ion-selective electrode is used to monitor the potential change, and the endpoint corresponds to the neutralization of the amine groups. Back-titration methods can also be employed, where the sample is treated with a known excess of acid, and the unreacted acid is then titrated with a standard base. researchgate.net

The "active matter" of Stearamidopropyl Dimethylamine Lactate (B86563), which refers to the surface-active organic material, can be determined by a specific type of precipitation titration known as a surfactant titration. psgraw.compsgraw.com As a cationic surfactant, it is titrated with a standard solution of an anionic surfactant, such as Sodium Dodecyl Sulfate (SDS). metrohm.comxylemanalytics.com

The titration involves the formation of a complex between the cationic analyte and the anionic titrant, which then precipitates out of solution. psgraw.com The endpoint is detected potentiometrically using a surfactant-ion selective electrode. metrohm.compsgraw.com These electrodes respond to the concentration of the unreacted surfactant in the solution, showing a sharp potential jump at the equivalence point. psgraw.com Two-phase titrations, where the precipitate migrates to an organic phase, are also a well-established variant of this technique. youtube.com

Table 4: Potentiometric Surfactant Titration Parameters

Parameter Detail Rationale Source
Titrant Standardized Sodium Dodecyl Sulfate (SDS) solution (e.g., 0.004 M) Anionic surfactant to react with the cationic analyte. metrohm.comxylemanalytics.com
Sample Solvent Deionized Water To dissolve the cationic surfactant sample. psgraw.com
pH Adjustment Adjust to an acidic pH (e.g., pH 3) To ensure the amine is fully protonated and prevent interference from fatty acids. xylemanalytics.com

| Electrode System | Surfactant-Ion Selective Electrode and a reference electrode | To detect the change in potential at the titration endpoint. | metrohm.compsgraw.com |

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic methods are fundamental in elucidating the molecular characteristics of Stearamidopropyl Dimethylamine Lactate. These techniques leverage the interaction of electromagnetic radiation with the molecule to provide information on its electronic structure and local environment.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying and quantifying chromophores, the parts of a molecule responsible for absorbing light, within a sample. In the context of this compound, the primary chromophore is the amide group (-C(=O)N-). While simple amides typically exhibit a weak absorption maximum around 200-220 nm, the electronic environment can influence this.

Research on related poly(amidoamine) (PAMAM) dendrimers, which also feature tertiary amine and amide functionalities, has shown an absorption band in the 280-285 nm region. utexas.edu The intensity of this band is dependent on the pH and the protonation state of the interior tertiary amines. utexas.edu At lower pH values, where the amines are protonated, this absorption band is absent, while at higher pH, it becomes apparent as the amines are deprotonated. utexas.edu Given that this compound is the salt of a tertiary amine, its UV-Vis spectrum is expected to be pH-dependent. The lactate salt form, typically used in formulations with a pH between 4.0 and 5.0, would likely have the tertiary amine protonated. makingcosmetics.com

Table 1: Potential UV-Vis Absorption Characteristics of Amidoamine Structures

Functional Group Expected λmax (nm) Notes
Amide ~200-220 Primary chromophore

Fluorescence spectroscopy offers a highly sensitive method for probing the molecular environment and interactions of compounds like this compound. While the compound itself is not intensely fluorescent, its behavior as a cationic surfactant can be investigated using fluorescent probes. nih.gov These probes are molecules whose fluorescence characteristics (intensity, wavelength, lifetime) are sensitive to their surroundings.

By introducing a fluorescent probe into a solution containing this compound, it is possible to study processes such as micelle formation. nih.gov The aggregation of surfactant molecules into micelles creates a different microenvironment (e.g., lower polarity) that can alter the fluorescence of the probe. This technique can determine the critical micelle concentration (CMC), a key parameter for any surfactant. Studies on other cationic surfactants have successfully used this method to understand their aggregation behavior and interaction with other molecules. nih.govnih.gov

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. For a conditioning agent like this compound, understanding its thermal behavior is critical for formulation stability and performance.

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the temperatures at which a material undergoes phase transitions, such as melting or crystallization. mdpi.comresearchgate.net For this compound, which is often supplied as a yellowish liquid or waxy solid, DSC can provide crucial information about its physical state at different temperatures. procurementresource.comspecialchem.com

The parent compound, Stearamidopropyl Dimethylamine, is a waxy flake with a reported melting point in the range of 49-70°C. aliacura.commakingcosmetics.com The lactate salt is expected to have a different, though related, thermal profile. DSC analysis would reveal endothermic peaks corresponding to the melting of any crystalline structures within the material. The presence of water and the salt form can lead to more complex thermal behavior, including glass transitions or liquid crystal phase formation, which is common for surfactants. mdpi.comresearchgate.net DSC is also widely used to study the effect of conditioning agents on the thermal properties of hair keratin (B1170402), demonstrating the practical application of this analysis. hunterlab.com

Table 2: Reported Thermal Properties of Stearamidopropyl Dimethylamine

Property Value Source(s)
Melting Point 49-50 °C procurementresource.com
Melting Point 55.0-70.0 °C makingcosmetics.com

This data pertains to the base, Stearamidopropyl Dimethylamine, and provides a reference for the expected thermal behavior of its lactate salt.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. TGA is essential for determining the temperature at which a material begins to degrade. scispace.com

For this compound, a TGA scan would typically show a stable baseline until the onset of thermal decomposition. The analysis would identify the temperature at which significant mass loss begins, indicating the upper limit for its stable use in heated processes or products. Studies on other long-chain cationic surfactants show that decomposition often occurs in multiple steps, which may correspond to the loss of different parts of the molecule. scispace.comnih.gov The lactate counter-ion may also influence the decomposition pathway compared to the free base. The thermal stability of conditioning agents is a key factor in their performance, especially in hair care products that are used in conjunction with heat styling tools. hunterlab.com

Environmental Chemistry and Degradation Pathways of Stearamidopropyl Dimethylamine Lactate

Biodegradation Studies in Aqueous Systems

Stearamidopropyl Dimethylamine (B145610), the parent compound of Stearamidopropyl Dimethylamine Lactate (B86563), is recognized as being readily biodegradable. wikipedia.org This classification is crucial as it indicates that the compound is unlikely to persist in the environment. wikipedia.org The primary mechanism for its removal from wastewater and surface waters is microbial degradation. chemicalproductsokc.com

The aerobic biodegradability of Stearamidopropyl Dimethylamine has been evaluated using standardized testing protocols, such as the OECD 301B test (CO2 Evolution Test). This test is a stringent measure of ready biodegradability, assessing the extent to which a chemical is mineralized to carbon dioxide by microorganisms. In a key study submitted under the ECHA (European Chemicals Agency) registration for N-[3-(dimethylamino)propyl]stearamide, the compound demonstrated a level of biodegradation that met the criteria for being classified as "readily biodegradable". europa.eu This indicates a rapid degradation under aerobic conditions, which are typical of many wastewater treatment plants and surface waters.

While specific kinetic data such as half-life in various aqueous environments for the lactate salt are not extensively documented in publicly available literature, the "readily biodegradable" classification implies a swift removal from the water column.

Information regarding the anaerobic degradation kinetics of Stearamidopropyl Dimethylamine Lactate is less prevalent in scientific literature. While some amidoamine-based surfactants have shown potential for anaerobic biodegradation, this is not a universal characteristic for all cationic surfactants. researchgate.net The anaerobic environment of sediment and some wastewater treatment stages presents different microbial populations and redox conditions, which can significantly influence degradation rates. Further research is needed to quantify the kinetics of anaerobic degradation for this specific compound.

Table 1: Aerobic Biodegradation Data for Stearamidopropyl Dimethylamine

Test Guideline Inoculum Source Test Duration Result Classification Source
OECD 301B Activated Sludge 28 days >60% ThCO2 Readily Biodegradable europa.eu

This table is based on data available for the parent compound, Stearamidopropyl Dimethylamine, from its ECHA registration dossier.

The biodegradation of this compound is expected to proceed through the cleavage of its amide and amine functionalities. The initial step in the aerobic degradation pathway is likely the enzymatic hydrolysis of the amide bond. This would break the molecule into stearic acid and 3-(dimethylamino)propan-1-amine. Both of these intermediate products are then expected to be further degraded by microbial communities.

Stearic acid, a common fatty acid, can be readily metabolized by a wide range of microorganisms through the beta-oxidation pathway. 3-(dimethylamino)propan-1-amine would likely undergo deamination and subsequent oxidation. The ultimate biodegradation products under aerobic conditions are carbon dioxide, water, and inorganic nitrogen. chemicalproductsokc.com The lactate component of the salt is a naturally occurring organic acid and is readily metabolized by microorganisms.

The degradation of this compound in aqueous environments is mediated by diverse microbial communities. In aerobic wastewater treatment plants, activated sludge contains a complex consortium of bacteria and protozoa that can utilize the compound as a carbon and nitrogen source. The initial hydrolysis of the amide bond is a key step that can be carried out by various bacterial strains possessing amidase enzymes. Subsequent degradation of the resulting fatty acid and amine is also performed by a broad range of microorganisms commonly found in soil and water. The efficiency of degradation is dependent on factors such as the microbial population density, acclimation to the substrate, temperature, and pH.

Sorption and Mobility in Environmental Compartments

Adsorption to Soil and Sediment Particles

As a cationic surfactant, this compound is expected to exhibit strong adsorption to negatively charged surfaces prevalent in the environment, such as those of soil and sediment particles. This interaction is primarily driven by electrostatic attraction between the positively charged headgroup of the surfactant and the negative charges on clay minerals and organic matter in soil and sediment.

The adsorption process can be described by sorption isotherms, such as the Freundlich isotherm, which relates the concentration of the surfactant in the solid phase to its concentration in the liquid phase at equilibrium. The Freundlich adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to quantify the extent of adsorption. A higher Koc value indicates a greater tendency for a chemical to be adsorbed by soil and sediment. chemsafetypro.com

For illustrative purposes, the table below presents Freundlich adsorption coefficients for a different chemical, a transformation product of a fungicide, which demonstrates how such data is typically presented in environmental studies.

Table 1: Example of Freundlich Adsorption Coefficients for a Test Substance in Various Soils

Soil Type pH Organic Carbon (%) Kf (L/kg) Koc (L/kg)
Sandy Loam 6.2 1.8 2.3 130
Loam 7.5 1.0 3.2 320
Silty Clay Loam 6.8 2.5 8.1 325
Clay Loam 8.2 0.8 4.5 246
Silt Loam 7.0 1.5 4.1 273

Data presented is for illustrative purposes based on a study of a transformation product of chlorothalonil (B1668833) and does not represent this compound. regulations.gov

The adsorption of cationic surfactants is not only dependent on the soil or sediment properties (e.g., organic carbon content, clay content, pH) but also on the concentration of the surfactant itself. researchgate.net At low concentrations, adsorption occurs primarily through cation exchange and van der Waals forces. As the concentration increases, surfactant molecules can form aggregates called hemimicelles or admicelles on the solid surface, leading to a more complex, non-linear adsorption behavior. researchgate.net

Leaching Potential in Aquatic Systems

The potential for this compound to leach from soil into groundwater or to be transported in aquatic systems is intrinsically linked to its strong adsorption characteristics. Chemicals that are strongly adsorbed to soil and sediment particles have a low leaching potential. The strong electrostatic interaction between the cationic headgroup of this compound and negatively charged particles in soil and aquatic environments is expected to significantly retard its movement.

Direct experimental data on the leaching of this compound is not available in the current scientific literature. However, based on the established behavior of other cationic surfactants, it can be inferred that this compound will have a low mobility in soil and a low potential to leach into groundwater. Once introduced into aquatic environments, it is likely to partition rapidly from the water column to suspended solids and bottom sediments, effectively being removed from the mobile aqueous phase.

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). acs.orgumaine.edu These processes are considered promising for the degradation of recalcitrant organic compounds like surfactants that may not be efficiently removed by conventional biological treatment methods. mdpi.com

While specific research on the application of AOPs to this compound is limited, studies on other cationic surfactants provide valuable insights into the potential efficacy of these remediation technologies. Common AOPs include photocatalysis (e.g., using titanium dioxide, TiO₂, or zinc oxide, ZnO) and ozonation. researchgate.netresearchgate.net

Photocatalytic Degradation:

Photocatalysis involves the generation of hydroxyl radicals upon the irradiation of a semiconductor catalyst (like TiO₂) with light. Studies have shown that the photocatalytic degradation of cationic surfactants is feasible. For instance, the degradation efficiency is influenced by the initial surfactant concentration, with higher removal rates observed at lower concentrations. researchgate.net The pH of the solution can also play a crucial role, as it affects the surface charge of the catalyst and the adsorption of the cationic surfactant onto it, which is often a prerequisite for efficient degradation. acs.org

Table 2: Photocatalytic Degradation Efficiency of Cationic Surfactants Under Various Conditions

Surfactant Type Catalyst Initial Concentration (mg/L) Degradation Efficiency (%) Reference
Cationic Surfactant ZnO 10 93-100 researchgate.net
Cationic Surfactant ZnO 100 38-94 researchgate.net
Cationic Surfactant ZnO 1000 15-66 researchgate.net
Benzyldodecyldimethylammonium chloride (BDDAC) TiO₂ Not specified Slower than anionic surfactant osti.gov

This table summarizes findings from studies on various cationic surfactants and does not represent data specific to this compound.

Ozonation:

Ozonation is another AOP that utilizes ozone (O₃) as a powerful oxidant. Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, which then carry out the oxidation. The effectiveness of ozonation for surfactant removal is dependent on factors such as pH and ozone dosage. researchgate.netresearchgate.net Generally, ozonation is more effective at alkaline pH values. While ozonation can significantly reduce the concentration of the parent surfactant, complete mineralization to carbon dioxide and water may not always be achieved, potentially leading to the formation of intermediate by-products. researchgate.net

Future Directions and Emerging Research Avenues for Stearamidopropyl Dimethylamine Lactate

Novel Applications in Material Science

The unique molecular structure of stearamidopropyl dimethylamine (B145610) lactate (B86563), featuring a long hydrophobic alkyl chain and a hydrophilic, pH-sensitive tertiary amine headgroup, makes it a candidate for applications beyond its traditional role in cosmetics. Its amphiphilic and cationic nature suggests potential for its use in the development of advanced functional materials.

Integration into Responsive Polymer Systems

"Smart" or responsive polymers, which undergo conformational or phase changes in response to external stimuli such as pH, temperature, or light, are a significant area of materials research. scispace.comnih.gov The pH-responsive nature of the dimethylamine group in stearamidopropyl dimethylamine lactate makes it a compelling candidate for integration into such systems. At a pH below its pKa, the amine group is protonated and cationic, while at a higher pH, it is neutral and less water-soluble.

Future research could explore the incorporation of this compound as a functional co-monomer or a physically incorporated surfactant in hydrogel formulations. For instance, amidoamine oxide surfactants, which share structural similarities, have been shown to act as low-molecular-weight hydrogelators. nih.gov The inclusion of this compound could impart pH-sensitivity to hydrogels, leading to controlled swelling and release of encapsulated active ingredients. This could be particularly relevant in creating "smart" drug delivery systems or stimuli-responsive industrial formulations. nih.gov Research into poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), a synthetic polymer with a similar pH-responsive tertiary amine group, demonstrates the potential for creating hydrogels ideal for delivering anionic molecules. scispace.com

Use in Nanostructured Materials and Colloidal Systems

The self-assembly of surfactants into micelles, vesicles, and other nanostructures is fundamental to their function. Research into amidoamine-based surfactants has shown their ability to form various aggregates, including vesicles, in aqueous solutions. nih.govmdpi.com Future investigations could systematically characterize the self-assembly behavior of this compound under various conditions of concentration, temperature, and pH.

This understanding could be leveraged for the templated synthesis of nanostructured materials. The surfactant aggregates could act as soft templates for the formation of porous silica (B1680970) or polymer nanoparticles with controlled morphologies. Furthermore, its cationic nature makes it a potential stabilizing agent for anionic nanoparticles, preventing their aggregation in colloidal suspensions. The interaction between cationic surfactants and oppositely charged polymers can lead to the formation of surface-active complexes that strongly adsorb at interfaces, a phenomenon that could be exploited in creating stable nanoemulsions or foams for various applications, from food technology to enhanced oil recovery. mdpi.commdpi.com

Advanced Spectroscopic and Microscopic Techniques for In Situ Analysis

A deeper understanding of the functionality of this compound at interfaces is crucial for optimizing its performance in existing applications and developing new ones. Advanced analytical techniques that allow for in situ characterization of surfactant layers at solid-liquid or air-liquid interfaces are poised to provide unprecedented insights.

Techniques such as imaging ellipsometry are powerful tools for characterizing the adsorption behavior and layer structure of cationic surfactants on surfaces like silicon wafers. uni-sofia.bgtugab.bg This could be applied to study the deposition of this compound on hair or skin mimics in real-time, providing data on film thickness and uniformity. uni-sofia.bgnih.gov

Neutron reflectometry (NR) is another highly effective technique for probing the structure of adsorbed surfactant layers at interfaces. oxfordneutronschool.org By using isotopic labeling (e.g., deuterating the surfactant), NR can precisely determine the composition and structure of mixed adsorption layers, for instance, in the presence of oils or other components. manchester.ac.uk This would be invaluable for understanding the competitive and cooperative adsorption that governs the performance of conditioning shampoos and lotions.

Surface-Enhanced Raman Spectroscopy (SERS) offers high sensitivity for detecting and characterizing molecules at metal surfaces. rsc.org This technique could be employed to study the interaction of this compound with surfaces, potentially shedding light on its role as a corrosion inhibitor, a known application for amidoamine-type surfactants. rsc.orgnih.gov Additionally, in-situ Atomic Force Microscopy (AFM) can provide topographical information on how surfactants adsorb onto surfaces during processes like electrochemical polarization, offering a visual understanding of their protective mechanisms. mdpi.com

Analytical TechniquePotential Application for this compoundInformation Gained
Imaging Ellipsometry In situ analysis of film formation on hair/skin mimics.Adsorption kinetics, film thickness, refractive index, surface homogeneity. uni-sofia.bgnih.gov
Neutron Reflectometry (NR) Characterization of adsorbed layers at air-water or oil-water interfaces.Surface excess, layer thickness, composition of mixed films, orientation of molecules. oxfordneutronschool.orgmanchester.ac.uk
Surface-Enhanced Raman Spectroscopy (SERS) Study of surfactant interaction with metal or nanoparticle surfaces.Molecular orientation, adsorption mechanisms, detection of trace amounts. rsc.org
Atomic Force Microscopy (AFM) Visualization of surfactant aggregates and adsorbed films on solid substrates.Surface topography, phase transitions, structure of adsorbed layers. mdpi.comnih.gov

Development of Predictive Models for Interfacial Phenomena

The experimental characterization of surfactant behavior can be time-consuming and costly. The development of predictive computational models offers a promising avenue to accelerate the design and formulation of products containing this compound.

Machine learning (ML) approaches are emerging as a powerful tool for predicting surfactant properties. nih.govacs.org By training algorithms on existing datasets of surfactant phase behavior, ML models could potentially predict the formation of different liquid crystalline phases of this compound under varying conditions, helping to avoid costly manufacturing issues associated with highly viscous phases. nih.gov Similarly, tree-based machine learning algorithms have been successfully used to predict the interfacial tension (IFT) between surfactant solutions and hydrocarbons, a critical parameter in emulsification. nih.gov

Sustainable Synthesis and Circular Economy Considerations

As the chemical industry moves towards greater sustainability, the entire lifecycle of ingredients like this compound is coming under scrutiny. Future research will increasingly focus on greener synthesis routes and integration into a circular economy. researchgate.net

The conventional synthesis of amidoamines involves the reaction of a fatty acid with a polyamine at high temperatures. google.com Future research is likely to explore more sustainable synthetic pathways. This includes the use of biocatalysts, such as enzymes, which can facilitate selective amide bond formation under milder, aqueous conditions, potentially reducing energy consumption and byproduct formation. nih.gov For example, research on the synthesis of amide quaternary ammonium (B1175870) surfactants has demonstrated the use of greener reagents like dimethyl carbonate. nih.gov

A key aspect of sustainability is the use of renewable feedstocks. Stearamidopropyl dimethylamine is derived from stearic acid, which can be sourced from plant oils like palm oil or hydrogenated rapeseed oil. google.comatlantis-press.com The lactic acid used for neutralization is also readily produced via fermentation of biomass. Future developments will focus on utilizing feedstocks from waste streams or non-food competing biomass, aligning with the principles of a circular bioeconomy. mdpi.comcolab.ws The use of byproducts from industries like forestry to create high-performance bio-based materials is an area of active development. arkema.com

Q & A

Q. Table 1. Key Analytical Techniques for this compound

TechniqueApplicationCritical ParametersReference
LC-MS/MSQuantification in complex matricesIon-pairing with TFA; LOD: 0.1 ppm
NMR (¹H, ¹³C)Structural confirmationDeuterated DMSO as solvent
Charge Decay TestAntistatic efficacy validation40–60% RH; 25°C

Q. Table 2. Common Pitfalls in Experimental Design

PitfallMitigation StrategyReference
Batch-to-batch variabilityPre-synthesis QC and post-synthesis profiling
Confounding co-ingredient effectsMultivariate DOE (Design of Experiments)
Overgeneralization of hair typesStratified sampling by ethnicity

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